![molecular formula C10H14O4 B14515145 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate CAS No. 62499-90-5](/img/structure/B14515145.png)
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[310]hexan-2-yl acetate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the synthesis methods mentioned above can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions can be carried out using standard reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- 6-Oxabicyclo[3.1.0]hexane
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
Uniqueness
1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate stands out due to its specific substitution pattern and the presence of an acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
62499-90-5 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(1,2,5-trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl) acetate |
InChI |
InChI=1S/C10H14O4/c1-6(11)13-10(4)9(3)5-8(9,2)7(12)14-10/h5H2,1-4H3 |
Clave InChI |
PSMHZXYBHJUDBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(C2(CC2(C(=O)O1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



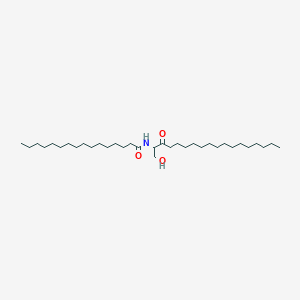
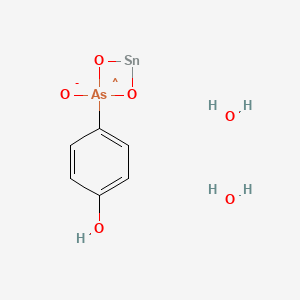

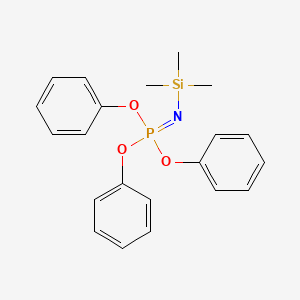
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
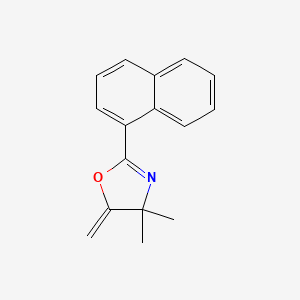
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)

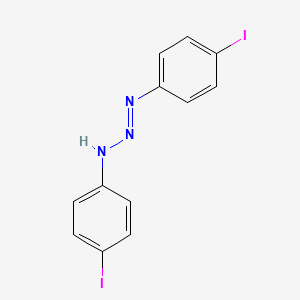
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
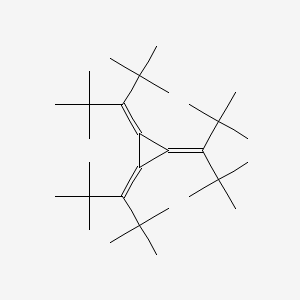
silane](/img/structure/B14515169.png)
